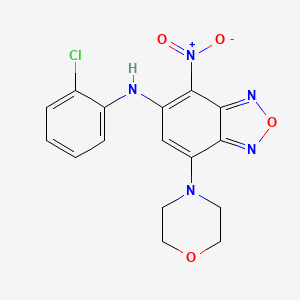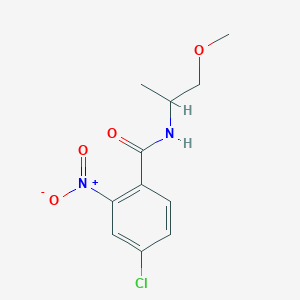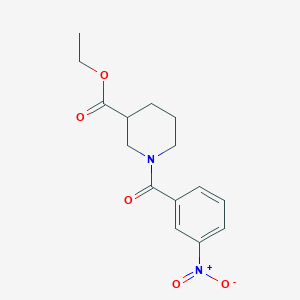
N-(2,3-dichlorophenyl)-2-methylpentanamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-methylpentanamide, also known as diclofenac amide, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to diclofenac. It has been found to have potent analgesic and anti-inflammatory effects, and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
Diclofenac amide exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain sensation. By inhibiting COX enzymes, N-(2,3-dichlorophenyl)-2-methylpentanamide amide reduces the production of prostaglandins, thereby reducing inflammation and pain. Diclofenac amide has been found to be a selective inhibitor of COX-2, which is the isoform of COX that is primarily responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
Diclofenac amide has been found to have potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and cancer pain. Additionally, N-(2,3-dichlorophenyl)-2-methylpentanamide amide has been found to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dichlorophenyl)-2-methylpentanamide amide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. Additionally, its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in the inflammatory response. However, one limitation of N-(2,3-dichlorophenyl)-2-methylpentanamide amide is its potential toxicity, particularly at high doses. It has been found to cause liver and kidney toxicity in some animal models, and caution should be exercised when using N-(2,3-dichlorophenyl)-2-methylpentanamide amide in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dichlorophenyl)-2-methylpentanamide amide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the anti-proliferative effects of N-(2,3-dichlorophenyl)-2-methylpentanamide amide on different types of cancer cells, and to investigate its potential use in combination with other anti-cancer drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of N-(2,3-dichlorophenyl)-2-methylpentanamide amide in animal models of Alzheimer's disease and Parkinson's disease, and to investigate its potential use in clinical trials. Additionally, further studies are needed to investigate the potential toxicity of N-(2,3-dichlorophenyl)-2-methylpentanamide amide, particularly at high doses, and to develop strategies to minimize its toxicity.
Aplicaciones Científicas De Investigación
Diclofenac amide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have potent analgesic and anti-inflammatory effects, and has been investigated for its use in the treatment of pain, inflammation, and arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-proliferative effects on certain cancer cells. Additionally, N-(2,3-dichlorophenyl)-2-methylpentanamide amide has been investigated for its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-5-8(2)12(16)15-10-7-4-6-9(13)11(10)14/h4,6-8H,3,5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQKQJYVRGIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956229.png)


![methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3956244.png)



![5-(2,3-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3956255.png)

![2-{3-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3956266.png)
![ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate](/img/structure/B3956284.png)

![ethyl 3-[(2-methylpentanoyl)amino]benzoate](/img/structure/B3956316.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3956324.png)